molecular formula C6H14N2S B112743 4-(2-Aminoethyl)thiomorpholine CAS No. 53515-36-9

4-(2-Aminoethyl)thiomorpholine

Cat. No. B112743
CAS RN: 53515-36-9
M. Wt: 146.26 g/mol
InChI Key: ZMBVBAVBXVSHER-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)thiomorpholine, also known as 2-Thiomorpholinoethanamine, is a chemical compound with the molecular formula C6H14N2S and a molecular weight of 146.25 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 4-(2-Aminoethyl)thiomorpholine involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine, a primary amine, in the presence of Trimethylamine in THF .


Molecular Structure Analysis

The molecular structure of 4-(2-Aminoethyl)thiomorpholine is represented by the linear formula C6H14N2S . The exact mass of the molecule is 146.08800 .


Chemical Reactions Analysis

4-(2-Aminoethyl)thiomorpholine is commonly used as a reducing agent and can participate in a variety of organic synthesis reactions .


Physical And Chemical Properties Analysis

4-(2-Aminoethyl)thiomorpholine has a density of 1.057g/cm3 and a boiling point of 243ºC at 760mmHg . The molecule has a flash point of 100.8ºC .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(2-Aminoethyl)thiomorpholine derivatives have been explored for their antimicrobial activities. Kardile and Kalyane (2010) conducted research on the synthesis of thiomorpholine derivatives and evaluated their antimicrobial activity. The derivatives were synthesized through nucleophilic substitution reactions and were found to possess potential bioactive properties with less toxicity, indicating their significance in modern therapeutics (Kardile & Kalyane, 2010).

Inhibitory Properties and Medicinal Chemistry Applications

Thiomorpholine derivatives have been designed and synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), showcasing their potential in medicinal chemistry. Han et al. (2012) synthesized thiomorpholine-bearing compounds starting from natural and non-natural L-amino acids. These compounds exhibited significant DPP-IV inhibition, highlighting their potential value for further studies as DPP-IV inhibitors (Han et al., 2012).

Building Blocks in Medicinal Chemistry

Thiomorpholine and its dioxide form have been identified as important building blocks in medicinal chemistry. Walker and Rogier (2013) prepared novel bridged bicyclic thiomorpholines, which have shown interesting biological profiles. These compounds were synthesized from inexpensive materials and have potential applications in medicinal chemistry (Walker & Rogier, 2013).

Solid Phase Synthesis and Antimicrobial Evaluation

The solid phase synthesis of thiomorpholin-3-ones has been described, indicating the versatility of thiomorpholine derivatives in chemical synthesis. Nefzi et al. (1998) synthesized thiomorpholin-3-one derivatives through intramolecular thioether formation, achieving good yield and high purity. Additionally, Nagavelli et al. (2014) synthesized new amides of thiomorpholine carboxylate and evaluated their antimicrobial properties, demonstrating the broad application of these compounds in developing antimicrobial agents (Nefzi et al., 1998); (Nagavelli et al., 2014).

Safety And Hazards

4-(2-Aminoethyl)thiomorpholine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3) . It is harmful if inhaled, in contact with skin, or if swallowed . Safety measures include wearing protective clothing and using the substance only in a well-ventilated area .

properties

IUPAC Name

2-thiomorpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S/c7-1-2-8-3-5-9-6-4-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVBAVBXVSHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378280
Record name 4-(2-Aminoethyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)thiomorpholine

CAS RN

53515-36-9
Record name 4-(2-Aminoethyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiomorpholin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Diaz, J Fu, S Soobrattee, L Cao… - Inorganic …, 2022 - ACS Publications
Imine- and phosphinimine-supported indium complexes were used as catalysts in the polymerization of racemic lactide and ε-caprolactone as well as their copolymerization by the …
Number of citations: 6 pubs.acs.org
JA Kaizerman, MI Gross, Y Ge, S White… - Journal of medicinal …, 2003 - ACS Publications
We describe the lead optimization and structure−activity relationship of DNA minor-groove binding ligands, a novel class of antibacterial molecules. These compounds have been …
Number of citations: 90 pubs.acs.org
LD Wise, GC Morrison, K Egan… - Journal of Medicinal …, 1974 - ACS Publications
Results (Table I). Relaxation of the membrane was observed with 2 (10 and 30 mg/kg) and 3 (10 mg/kg) and persisted up to 54 hr with the large dose of 2. By compari-son, a greater …
Number of citations: 6 pubs.acs.org
A Regueiro-Ren, JJ Swidorski, Z Liu… - Journal of Medicinal …, 2018 - ACS Publications
GSK3532795, formerly known as BMS-955176 (1), is a potent, orally active, second-generation HIV-1 maturation inhibitor (MI) that advanced through phase IIb clinical trials. The careful …
Number of citations: 24 pubs.acs.org
F Gong, Z Fan, W Xia, M Zhang, L Wang… - Journal of Membrane …, 2021 - Elsevier
To produce high-performance and durable membranes used in diffusion dialysis (DD) for acid recovery, poly(arylene ether sulfone)s containing different N-cyclic quaternary ammonium …
Number of citations: 7 www.sciencedirect.com
CAD Lopez - 2021 - open.library.ubc.ca
The development of synthetic polymers that include more sustainable building blocks is an active area of research. Controlled synthesis of copolymers including biobased segments …
Number of citations: 3 open.library.ubc.ca
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
Sigma 2 receptor (σ2R) is overexpressed in select cancers and is regarded as a biomarker for tumor proliferation. σ2R ligands are emerging as promising theranostics for cancer and …
Number of citations: 3 pubs.acs.org
A Kharbanda - 2021 - search.proquest.com
The last few decades, have seen remarkable progress in cancer immunotherapy, a treatment strategy to overcome these mechanisms to elicit or amplify an immune response against …
Number of citations: 0 search.proquest.com
NM McConnell - 2018 - search.proquest.com
Kinase inhibitors have been one of the most widely studied drug classes over the last 30 years. Due to their extensive roles in nearly all biological processes and implications in …
Number of citations: 2 search.proquest.com

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